1-(2-Trimethylsilylethoxymethyl)indole-5-carboxylic acid
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Overview
Description
1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Indole-5-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is particularly interesting due to its unique structural features, which include a trimethylsilyl group and an indole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Indole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive intermediates from decomposing.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields indole-2,3-diones, while reduction of the carboxylic acid group results in the corresponding alcohol.
Scientific Research Applications
1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Indole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Indole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid: This compound shares the trimethylsilyl group and has similar synthetic applications.
2-(trimethylsilyl)ethanol: Another compound with a trimethylsilyl group, used as a protecting reagent for carboxyl and phosphate groups.
Uniqueness
1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Indole-5-carboxylic acid is unique due to its combination of the indole moiety and the trimethylsilyl group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its potential biological activities further enhance its value in medicinal chemistry research.
Properties
Molecular Formula |
C15H21NO3Si |
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Molecular Weight |
291.42 g/mol |
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)indole-5-carboxylic acid |
InChI |
InChI=1S/C15H21NO3Si/c1-20(2,3)9-8-19-11-16-7-6-12-10-13(15(17)18)4-5-14(12)16/h4-7,10H,8-9,11H2,1-3H3,(H,17,18) |
InChI Key |
VPQYDLSCZSUSBP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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